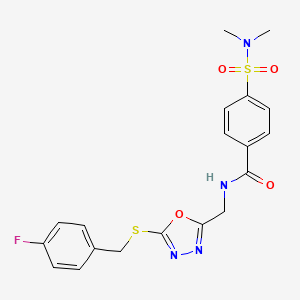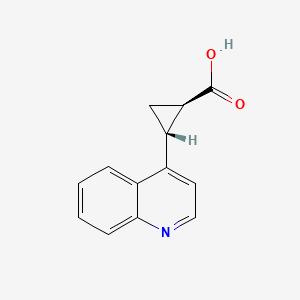![molecular formula C24H15F2N3O4 B2570472 N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-44-8](/img/no-structure.png)
N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H15F2N3O4 and its molecular weight is 447.398. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
One significant application of related compounds involves their synthesis for use in imaging, specifically through positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with compounds designed for labeling with fluorine-18. This allows for in vivo imaging to study neuroinflammatory processes, which is crucial for understanding various neurological disorders (Dollé et al., 2008).
Neuroinflammation Research
Related compounds have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research is pivotal for developing diagnostic tools and therapeutic strategies for neurodegenerative diseases. Radiolabeled derivatives of these compounds have been used in PET imaging to study brain uptake and accumulation in models of neuroinflammation, confirming their potential as in vivo PET-radiotracers (Damont et al., 2015).
Anticancer Activity
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which are structurally related to the compound , has shown anticancer activity. These compounds were synthesized and tested on various cancer cell lines, showing appreciable growth inhibition. This suggests potential applications in developing new anticancer agents (Al-Sanea et al., 2020).
Ligand-Protein Interactions and Efficiency Modeling
Studies have also been conducted on bioactive benzothiazolinone acetamide analogs to understand their interactions with proteins and their efficiency in applications such as photovoltaic cells. These studies involve spectroscopic and quantum mechanical analyses to explore the ligand-protein interactions, providing insights into their potential pharmaceutical applications and beyond (Mary et al., 2020).
Antioxidant Activity
Further research into pyrazole-acetamide derivatives has explored their antioxidant activity. This is crucial for developing treatments for oxidative stress-related diseases. Studies have synthesized and characterized these compounds, evaluating their efficacy as antioxidants, which could have implications for treating various conditions related to oxidative damage (Chkirate et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-N-(2-fluorophenyl)acetamide with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting intermediate with acetic anhydride and a base." "Starting Materials": [ "2-amino-N-(2-fluorophenyl)acetamide", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-N-(2-fluorophenyl)acetamide with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base to form the intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride and a base to form N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS RN |
877657-44-8 |
Product Name |
N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C24H15F2N3O4 |
Molecular Weight |
447.398 |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H15F2N3O4/c25-14-9-11-15(12-10-14)29-23(31)22-21(16-5-1-4-8-19(16)33-22)28(24(29)32)13-20(30)27-18-7-3-2-6-17(18)26/h1-12H,13H2,(H,27,30) |
InChI Key |
HZOFLIUSAWXPHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)


![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2570398.png)
![Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2570401.png)



![Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2570406.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)
![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)
